Enhanced Hydrogen-Bond Acceptor Capacity vs. the Parent 6-Styryl Scaffold
The target compound possesses three hydrogen bond acceptor (HBA) sites compared to only two for the unsubstituted 6-styryl-4,5-dihydro-3(2H)-pyridazinone core [1][2]. This quantitative increase in HBA count, contributed by the ethoxy oxygen, provides an additional anchor point for target recognition and directly enhances aqueous solubility potential.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 6-styryl-4,5-dihydro-3(2H)-pyridazinone (CAS 83516-68-1): 2 |
| Quantified Difference | Target compound has 1 additional HBA site |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) |
Why This Matters
An additional HBA site can be the critical determinant for binding affinity and selectivity in structure-based drug design, making this compound the necessary choice for projects targeting binding pockets that were initially identified or optimized with this specific chemotype.
- [1] PubChem. (2025). Computed Properties for CID 1471677. Hydrogen Bond Acceptor Count: 3. View Source
- [2] PubChem. (2025). Computed Properties for CID 1472184. Hydrogen Bond Acceptor Count: 2. View Source
